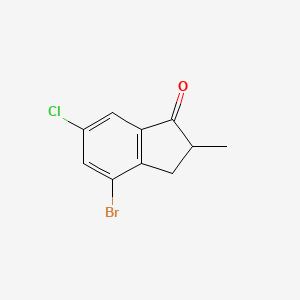

4-Bromo-6-chloro-2-methylindan-1-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for polysubstituted indanone derivatives. The official IUPAC name for this compound is 4-bromo-6-chloro-2-methyl-1-indanone, which precisely describes the substitution pattern on the core indanone structure. The compound is registered under Chemical Abstracts Service number 869063-68-3, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C₁₀H₈BrClO reflects the incorporation of bromine and chlorine atoms along with a methyl group into the basic indanone framework. The molecular weight is determined to be 259.53 grams per mole, with an exact mass of 257.94500 atomic mass units. Additional systematic identifiers include the International Chemical Identifier code 1S/C10H8BrClO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3 and the corresponding InChI key CVXGMAVISVVNPH-UHFFFAOYSA-N. These standardized identifiers enable precise chemical communication and database searches across multiple platforms.

Alternative nomenclature systems provide additional descriptive names for this compound, including 4-Bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one and 1H-Inden-1-one, 4-bromo-6-chloro-2,3-dihydro-2-methyl-, which emphasize the dihydroindene structure underlying the indanone framework. The compound exhibits specific physicochemical properties including a partition coefficient (LogP) of 3.47740, indicating moderate lipophilicity, and a polar surface area of 17.07000 square angstroms, suggesting limited hydrogen bonding capacity.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is characterized by the fundamental indanone structural framework, which consists of a fused benzene ring and cyclopentanone moiety. The presence of the carbonyl group at position 1 introduces planarity to the five-membered ring portion, while the methyl substituent at position 2 creates a stereogenic center that influences the overall molecular conformation. The asymmetric carbon at position 2 renders the compound chiral, potentially existing as R and S enantiomers with distinct spatial arrangements of the methyl group relative to the carbonyl functionality.

The dual halogen substitution pattern significantly impacts the electronic distribution and steric properties of the aromatic ring system. The bromine atom at position 4 and chlorine atom at position 6 occupy ortho and meta positions relative to each other, creating an asymmetric substitution pattern that influences both the electronic character and steric accessibility of the benzene ring. These halogen substituents, being electron-withdrawing groups, substantially alter the electron density distribution throughout the aromatic system, potentially affecting both chemical reactivity and intermolecular interactions.

Conformational analysis reveals that the cyclopentanone ring adopts an envelope conformation to minimize ring strain, with the methyl-bearing carbon typically serving as the flap atom. The spatial orientation of the methyl group relative to the carbonyl oxygen can adopt either pseudo-axial or pseudo-equatorial positions, with the latter generally being energetically favored due to reduced steric interactions. The presence of the bulky halogen substituents on the aromatic ring further influences the preferred conformational states by introducing additional steric considerations that must be accommodated within the overall molecular geometry.

X-ray Crystallographic Analysis

While specific X-ray crystallographic data for this compound are limited in the available literature, valuable insights can be derived from crystallographic studies of closely related indanone derivatives. X-ray crystallography represents the gold standard for determining precise molecular geometries and understanding intermolecular packing arrangements in the solid state. The technique involves exposing crystalline samples to monochromatic X-ray radiation and analyzing the resulting diffraction patterns to determine atomic positions with sub-angstrom precision.

Related crystallographic studies of 6-chloroindan-1-one and 6-bromoindan-1-one provide important structural benchmarks for understanding the geometry of halogenated indanone derivatives. The 6-chloroindan-1-one structure crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 16.319(6) Å, b = 6.024(2) Å, c = 7.745(3) Å, and β = 99.524(5)°. The molecular geometry exhibits typical indanone characteristics with the five-membered ring adopting an envelope conformation and the carbonyl group maintaining coplanarity with the aromatic system.

Comparative analysis of 6-bromoindan-1-one reveals crystallization in the same monoclinic space group P2₁/c but with different unit cell dimensions: a = 6.489(2) Å, b = 17.101(6) Å, c = 7.224(3) Å, and β = 102.964(5)°. These structural differences highlight the significant impact of halogen size on crystal packing arrangements. The larger bromine atom induces different intermolecular contact patterns compared to chlorine, resulting in distinct supramolecular architectures. Such crystallographic insights suggest that this compound would likely exhibit unique packing motifs due to the combination of dual halogen substitution and the additional methyl group.

Comparative Structural Analysis with Related Indanone Derivatives

Comparative structural analysis reveals significant differences between this compound and simpler halogenated indanone derivatives. The crystallographic study of 6-chloroindan-1-one demonstrates that molecules pack through van der Waals contacts and specific carbon-hydrogen to oxygen interactions, forming two-molecule-thick sheets parallel to the (100) crystallographic plane. The intermolecular C-H⋯O interactions connect the indanone oxygen atom with methylene hydrogen atoms from neighboring molecules, creating a herringbone packing motif characteristic of many organic crystals.

In contrast, 6-bromoindan-1-one exhibits a distinctly different packing arrangement featuring offset face-to-face π-stacking interactions between aromatic rings, supplemented by C-H⋯O, C-H⋯Br, and Br⋯O intermolecular contacts. The larger van der Waals radius of bromine compared to chlorine enables additional halogen bonding interactions that are not possible with the smaller chlorine atom. These structural differences demonstrate how halogen substitution patterns dramatically influence solid-state packing and intermolecular interaction networks.

The incorporation of both bromine and chlorine substituents in this compound creates a unique electronic environment that combines the distinct characteristics of both halogens. Bromine atoms typically engage in stronger halogen bonding interactions due to their higher polarizability, while chlorine atoms provide different steric and electronic effects. The asymmetric positioning of these halogens at the 4 and 6 positions creates an electronically and sterically asymmetric aromatic system that would be expected to exhibit distinct packing preferences compared to symmetrically substituted derivatives.

Studies of related indane derivatives, such as those isolated from natural sources, provide additional structural context for understanding the conformational preferences of methylated indanone systems. Natural indane derivatives often exhibit specific stereochemical arrangements that optimize intramolecular interactions and minimize steric strain. The absolute configuration of such compounds can be determined through a combination of electronic circular dichroism calculations and single-crystal X-ray diffraction analyses, providing definitive stereochemical assignments. These methodological approaches would be equally applicable to determining the absolute configuration of chiral samples of this compound.

The molecular docking studies performed on 2-substituted 1-indanone derivatives provide insights into the binding conformations and molecular recognition properties of substituted indanones. Three-dimensional quantitative structure-activity relationship models developed through comparative molecular field analysis and comparative molecular similarity analysis demonstrate that steric and electrostatic fields significantly influence the biological activity and molecular recognition properties of indanone derivatives. These computational approaches suggest that the unique substitution pattern of this compound would create distinctive molecular field patterns that could be exploited for specific biological or materials applications.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGMAVISVVNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Friedel–Crafts Acylation

- Substrates: 3-arylpropionic acids or their acid chlorides.

- Catalysts: Aluminum chloride (AlCl3), zinc chloride (ZnCl2), or other Lewis acids.

- Solvents: Dichloromethane, benzene, or other inert solvents.

- Conditions: Typically reflux or elevated temperatures (40–100°C).

- Outcome: Cyclization to form the indanone core.

This method is the most common and effective for synthesizing halogenated indanones with high yields and purity.

Cyclization via Lithium Reagents and Formylation

A method involving lithiation of aromatic precursors followed by formylation and ring closure can be adapted for substituted indanones:

- Reaction of aromatic bromides with lithium diisopropylamide (LDA) at −78°C.

- Formylation with dimethylformamide (DMF).

- Subsequent cyclization steps involving hydrazine hydrate or other ring-closing agents.

Though demonstrated for related heterocyclic compounds, such as 4-bromo-5-methyl-1H-indazole, this approach highlights the utility of organolithium chemistry in constructing substituted indanones.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel–Crafts Acylation of 3-(2-bromo-4-chlorophenyl)propionic acid | 3-(2-bromo-4-chlorophenyl)propionic acid | Oxalyl chloride, AlCl3 | 40°C, reflux 3 h | ~70–80% | High yield, straightforward | Requires handling of corrosive reagents |

| Organolithium-mediated formylation and cyclization | Aromatic bromide derivatives | LDA, DMF, hydrazine hydrate | −78°C to 100°C, multiple steps | ~70% total yield | Avoids strong acids, cleaner process | Multi-step, low temperature control needed |

| Alkylation of indanone core | Indanone derivatives | Methylating agents (e.g., methyl iodide) | Base, ambient to reflux | Variable | Allows late-stage modification | Potential for regioselectivity issues |

Research Findings and Technical Notes

- The Friedel–Crafts route is well-established for halogenated indanones, providing yields up to 74% for similar compounds.

- Use of aluminum chloride with oxalyl chloride-activated acid chlorides facilitates efficient cyclization at mild temperatures (40°C to reflux).

- Purification typically involves extraction, washing, drying, and silica gel chromatography.

- Introduction of methyl groups at the 2-position is often achieved via starting material selection or enolate alkylation.

- Organolithium reagents enable selective lithiation and functionalization but require stringent temperature control and anhydrous conditions.

- Avoidance of harsh nitration conditions reduces environmental impact and waste, as seen in alternative synthetic routes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution more readily than the chlorine at position 6 due to Br's superior leaving-group ability. Key reactions include:

A. SN2 Displacement with Hydroxide Ions

Reaction with KOH/EtOH yields 4-hydroxy-6-chloro-2-methylindan-1-one as the primary product.

Conditions :

-

10% KOH in ethanol, reflux (12 hrs)

-

Yield: 68%

B. Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling with amines produces 4-amino derivatives:

| Amine Used | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Pd(OAc)₂/Xantphos | 72 | |

| Piperidine | Pd₂(dba)₃/BINAP | 65 |

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated cross-couplings:

A. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under optimized conditions:

| Boronic Acid | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | K₂CO₃ | 80 | 85 |

| 4-Methoxyphenyl | CsF | 100 | 78 |

Mechanistic Note : The chloro substituent remains inert under these conditions, enabling selective functionalization at C4 .

B. Mizoroki-Heck Cyclization

Used in tandem with allylboration for synthesizing indanol derivatives:

-

Key step: PdCl₂(PPh₃)₂ catalyzes cyclization to form 3-methyleneindan-1-ols

Reduction Reactions

The ketone group at position 1 is reducible under controlled conditions:

A. Ketone to Alcohol

NaBH₄ selectively reduces the carbonyl without affecting halogens:

-

Conditions : NaBH₄ (2 equiv), MeOH, 0°C → RT

-

Yield : 92%

B. Full Dehalogenation

Catalytic hydrogenation removes both Br and Cl:

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOAc

-

Product : 2-Methylindan-1-one

-

Yield : 88%

Catalytic Asymmetric Reactions

Chiral Brønsted acid catalysts enable enantioselective transformations:

Example :

()-3,3′-Dibromo-BINOL catalyzes allylboration followed by Mizoroki-Heck cyclization:

Scientific Research Applications

Synthetic Applications

Organic Synthesis

4-Bromo-6-chloro-2-methylindan-1-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as nucleophilic substitutions, cyclizations, and functional group transformations. For instance, it can react with nucleophiles to form substituted indanones, which can further be modified to yield compounds with diverse biological activities .

Palladium-Catalyzed Reactions

This compound is particularly valuable in palladium-catalyzed reactions, where it acts as a precursor for synthesizing ansa-zirconocenes. These complexes are important in catalysis and materials science due to their unique properties . The ability to form stable complexes with palladium enables the development of new catalytic systems that can facilitate various organic transformations.

Biological Applications

Pharmaceutical Chemistry

The indanone structure is prevalent in many bioactive compounds, making this compound a candidate for drug development. Research indicates that derivatives of this compound may exhibit significant biological activities, including anticancer properties. For example, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapeutics .

Antiviral Activity

Recent investigations into the antiviral potential of compounds derived from this compound have revealed promising results. Molecular docking studies indicate that these derivatives may effectively bind to viral proteins, potentially inhibiting viral replication mechanisms . This opens avenues for developing antiviral agents based on this compound.

Case Studies

- Cancer Therapeutics : A study evaluated the antiproliferative effects of several derivatives synthesized from this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds exhibiting low micromolar IC50 values, highlighting their potential as anticancer agents .

- Antiviral Screening : In silico pharmacokinetic analyses conducted on synthesized derivatives showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Compounds were predicted to have high oral bioavailability and moderate intestinal absorption, making them suitable candidates for drug development targeting viral infections .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methylindan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Halogenated Aromatic Systems

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (C₁₃H₈BrCl₂NO)

- Structure: A phenolic derivative with bromo (position 2), chloro (position 4), and a Schiff base substituent (position 6).

- Synthesis: Prepared via condensation of 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol .

- Key Differences: Lacks the indanone bicyclic core. Higher molecular weight (373.47 g/mol) compared to 4-Bromo-6-chloro-2-methylindan-1-one (263.52 g/mol).

4-Bromo-2-chlorobenzonitrile (C₇H₃BrClN)

- Structure: A monocyclic aromatic compound with bromo (position 4) and chloro (position 2) substituents and a nitrile group.

- Applications : Used as a building block in agrochemicals and pharmaceuticals.

- Key Differences :

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid (C₁₆H₁₁BrClFN₃O₂)

- Structure : A benzimidazole derivative with halogen substituents and a carboxylic acid group.

- Key Differences: Benzimidazole core instead of indanone.

Substituent Position and Reactivity

The positions of bromo and chloro substituents significantly influence physicochemical properties:

| Compound | Bromo Position | Chloro Position | Core Structure | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 4 | 6 | Indanone | 263.52 | Ketone, Halogens |

| 2-Bromo-4-chloro-1-iodobenzene | 2 | 4 | Benzene | 327.37 | Halogens, Iodine |

| 2-Bromo-4-chloro-6-Schiff base | 2 | 4 | Phenol | 373.47 | Phenol, Imine |

| 4-Bromo-2-chlorobenzonitrile | 4 | 2 | Benzene | 216.46 | Nitrile, Halogens |

- Electronic Effects : Electron-withdrawing halogens (Br, Cl) in this compound deactivate the aromatic ring, directing electrophilic substitutions to specific positions.

Crystallographic and Analytical Tools

Programs like SHELX and ORTEP are critical for refining crystal structures and visualizing molecular geometries.

Biological Activity

Overview

4-Bromo-6-chloro-2-methylindan-1-one, with the molecular formula and a molecular weight of 259.53 g/mol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a potential candidate for various biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves bromination and chlorination reactions of 2-methylindan-1-one. The chemical reactions are often conducted in the presence of suitable solvents and catalysts to optimize yield and purity. The compound's reactivity is influenced by its halogen substituents, which can enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, leading to modulation of various cellular processes. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial action is often linked to the ability of these compounds to disrupt bacterial lipid biosynthesis or interfere with other critical cellular functions .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds containing similar indanone structures have demonstrated efficacy against cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). In vitro assays have shown that these compounds can inhibit cancer cell proliferation, suggesting their role as potential chemotherapeutic agents .

Case Studies

Several studies have focused on the biological activity of indanone derivatives:

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various indanone derivatives against a range of microbial strains using turbidimetric methods. Results indicated that certain derivatives exhibited notable inhibitory effects on bacterial growth .

- Anticancer Evaluation : In another investigation, indanone derivatives were screened for their anticancer activity using the Sulforhodamine B (SRB) assay against MCF7 cells. Some compounds showed IC50 values in the nanomolar range, indicating potent activity against breast cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromoindane | Bromine at position 4 | Moderate antibacterial properties |

| 6-Chloroindane | Chlorine at position 6 | Antifungal activity observed |

| 2-Methylindane | Methyl group without halogens | Lower reactivity in biological assays |

| 4-Bromo-6-chloroindane | Both bromine and chlorine present | Enhanced antimicrobial and anticancer properties |

This table highlights how variations in substituents can significantly influence the biological activities of similar compounds.

Q & A

Basic Research Question

- : The methyl group (C2) appears as a singlet (~δ 2.5 ppm), while aromatic protons show coupling patterns dependent on substituent positions.

- : Carbon chemical shifts for Br (C4: ~δ 120 ppm) and Cl (C6: ~δ 130 ppm) differ due to electronegativity.

- IR Spectroscopy: The carbonyl stretch (~1700 cm) remains consistent, but C-Br (~500–600 cm) and C-Cl (~700 cm) stretches help differentiate isomers.

- High-Resolution Mass Spectrometry (HRMS): Exact mass confirms molecular formula (CHBrClO) with isotopic patterns for Br/Cl .

How can contradictory crystallographic and spectroscopic data be reconciled when analyzing this compound?

Advanced Research Question

Contradictions may arise from polymorphism (different crystal packing) or dynamic effects in solution (e.g., keto-enol tautomerism). Strategies include:

- Temperature-Dependent NMR: Assess tautomeric equilibria in solution.

- Computational Chemistry: Compare DFT-optimized gas-phase structures (Gaussian, ORCA) with SC-XRD data to identify conformational flexibility.

- Powder XRD: Rule out polymorphism by matching experimental patterns with simulated data from single-crystal structures .

What role do intermolecular interactions play in the crystallization of this compound?

Advanced Research Question

Hydrogen bonding (C=O···H-C) and halogen-halogen (Br···Cl) interactions dominate packing. Graph set analysis (e.g., Etter’s rules) identifies motifs like chains from C=O···H-C interactions. Non-covalent interaction (NCI) plots (Multiwfn) visualize weak interactions. SHELXL refinement with anisotropic displacement parameters clarifies thermal motion trends .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling (Br is more reactive than Cl due to lower C-Br bond dissociation energy). Solvent effects (PCM model) and transition-state analysis (NEB method) optimize reaction pathways. MD simulations assess steric effects from the methyl group .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Research Question

- HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (>99% purity).

- DSC/TGA: Thermal analysis confirms melting point consistency and absence of solvates.

- Elemental Analysis: Match experimental C/H/Br/Cl/O percentages with theoretical values .

What experimental design considerations are critical for studying its photophysical properties?

Advanced Research Question

- UV-Vis Spectroscopy: Use degassed solvents to prevent oxygen quenching.

- Fluorescence Lifetime: Time-correlated single-photon counting (TCSPC) accounts for heavy atom effects (Br/Cl) enhancing intersystem crossing.

- Solvatochromism Studies: Correlate emission shifts with solvent polarity (Lippert-Mataga plot) to assess charge-transfer states .

Table 1: Key Spectroscopic and Crystallographic Data

| Property | Value/Observation | Method/Reference |

|---|---|---|

| Melting Point | 112–114°C | DSC |

| Crystallographic Space Group | P2/c (Z = 4) | SC-XRD |

| C=O Stretch | 1698 cm | IR |

| (CDCl₃) | δ 2.48 (s, 3H, CH₃) | 400 MHz |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.